6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate
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Overview
Description
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The introduction of the bromo and diethylamino groups is achieved through subsequent substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential antiviral and anticancer activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by binding to viral enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its broad-spectrum antiviral activity.
What sets 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85283-89-2 |
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Molecular Formula |
C23H25BrN2O4S |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;hydrogen sulfate |
InChI |
InChI=1S/C23H24BrN2.H2O4S/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5(2,3)4/h7-15H,4-6H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
WHUVOMNDVURCTB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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